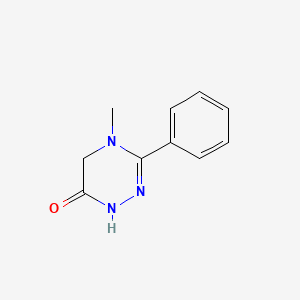
4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a suitable nitrile can lead to the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituents, altering the compound’s properties.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents on the triazine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one include other triazine derivatives such as:
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 4,6-Dimethyl-1,3,5-triazine-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents (methyl and phenyl groups) and the resulting chemical properties
Properties
CAS No. |
180901-63-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1,5-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H11N3O/c1-13-7-9(14)11-12-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14) |
InChI Key |
PKUYPMIMBIXLKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


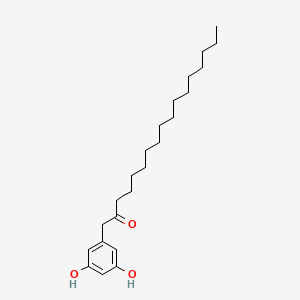
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
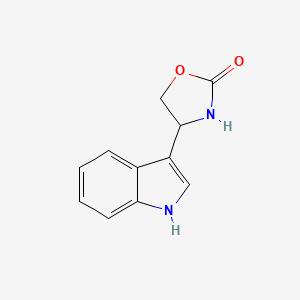
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
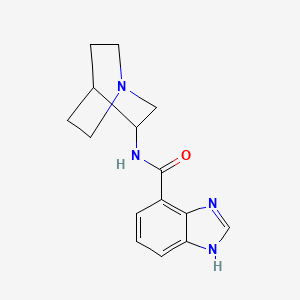
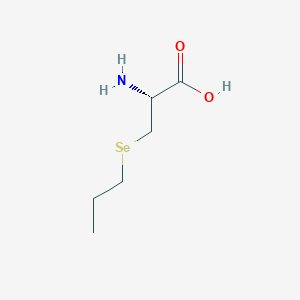
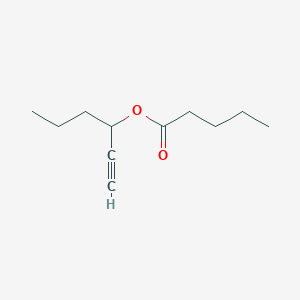
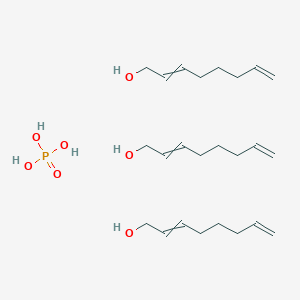

![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
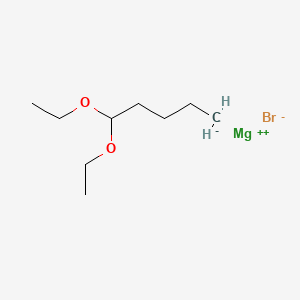

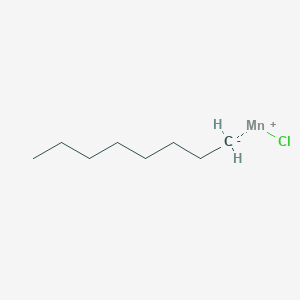
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
